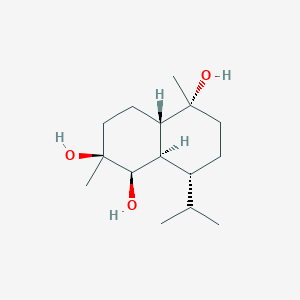
Ethyl adenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-ATP is an organic triphosphate formed by condensation between the gamma-phospho group of adenosine 5'-triphosphate and ethanol. It derives from an ethanol and an ATP.
Aplicaciones Científicas De Investigación
1. Role in Cardiovascular Function
Ethyl adenosine triphosphate (ATP) plays a significant role in treating cardiovascular conditions. Studies have shown its effectiveness in managing supraventricular tachycardia (SVT) in infants and children, demonstrating its potential in altering short- and long-term treatments of SVT (Rossi & Burton, 1989). Additionally, ATP has been used in various clinical applications in cardiology, like inducing hypotension during surgery and treating patients with pulmonary hypertension, showcasing its versatility in therapeutic applications (Agteresch et al., 1999; Agteresch et al., 2012).
2. Utility in Neurotransmission and Muscle Contraction
ATP's function extends beyond cardiovascular health, influencing neurotransmission and muscle contraction. Its breakdown product, adenosine, contributes to various biological processes, including muscle contraction and neurotransmission, mediated by P1 and P2 receptors (Agteresch et al., 1999; Agteresch et al., 2012).
3. Research in Cellular Metabolism and Enzymatic Reactions
Ethyl adenosine triphosphate is central to cellular metabolism and is actively involved in enzymatic reactions. Its analogs, like 1,N6 ethenoadenosine triphosphate, exhibit valuable properties for probing enzymatic mechanisms due to their fluorescence and activity in enzyme systems, making them useful in scientific research (Secrist et al., 1972).
4. Implications in Immunology
In the field of immunology, ATP influences the function of dendritic cells. Its involvement in modulating immune responses, particularly in the context of Th1 response or tolerance, has been observed in various studies (Addi et al., 2008).
5. Biomedical Engineering and Biochemistry Applications
ATP is also instrumental in the development of biomedical and biochemical technologies. It has been employed in creating responsive supramolecular assemblies and for kinase-catalyzed phosphorylation detection, showing its utility in advanced medical and biochemical research (Datta, 2021; Song et al., 2008).
6. Analytical Chemistry
In analytical chemistry, ATP is used in biosensing applications. Gold nanoparticles modified with ATP aptamers have been developed for the colorimetric determination of urinary adenosine, demonstrating ATP's role in enhancing the specificity and sensitivity of biochemical assays (Chen et al., 2008).
Propiedades
Nombre del producto |
Ethyl adenosine triphosphate |
|---|---|
Fórmula molecular |
C12H20N5O13P3 |
Peso molecular |
535.23 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H20N5O13P3/c1-2-26-31(20,21)29-33(24,25)30-32(22,23)27-3-6-8(18)9(19)12(28-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
ISCLZDJGLPCZAS-WOUKDFQISA-N |
SMILES isomérico |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)





![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)




![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)